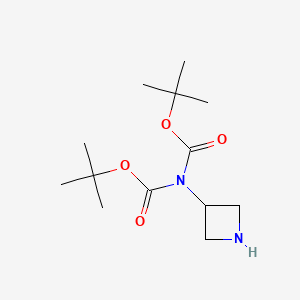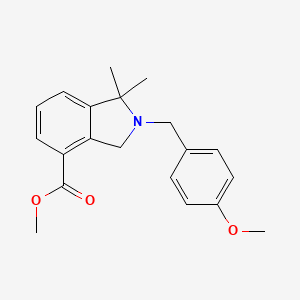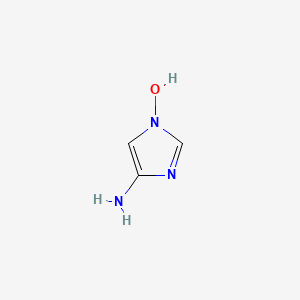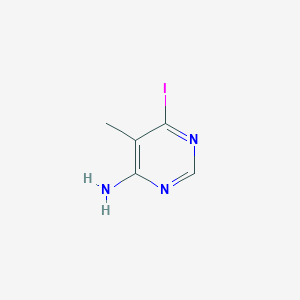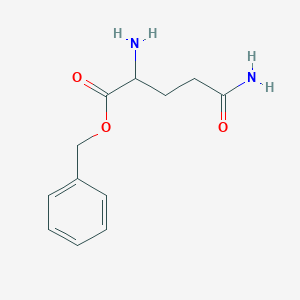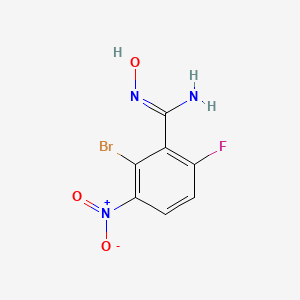
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide is an organic compound with a complex structure that includes bromine, fluorine, hydroxyl, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Fluorination: Introduction of the fluorine atom.
Hydroxylation: Addition of the hydroxyl group.
Amidation: Formation of the benzimidamide structure.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorine-containing reagents for fluorination. The hydroxylation and amidation steps may involve the use of bases and other catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also involve continuous flow processes and the use of automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group may yield an amine.
科学的研究の応用
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Bromo-6-fluoro-3-hydroxybenzaldehyde: Similar structure but lacks the nitro and benzimidamide groups.
6-Fluoro-2-hydroxy-3-nitrobenzaldehyde: Similar structure but lacks the bromine and benzimidamide groups.
4-Bromo-2-fluoro-6-nitrophenol: Similar structure but lacks the hydroxyl and benzimidamide groups.
Uniqueness
2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
特性
分子式 |
C7H5BrFN3O3 |
|---|---|
分子量 |
278.04 g/mol |
IUPAC名 |
2-bromo-6-fluoro-N'-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H5BrFN3O3/c8-6-4(12(14)15)2-1-3(9)5(6)7(10)11-13/h1-2,13H,(H2,10,11) |
InChIキー |
FETRIXIJPSAYPM-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)/C(=N/O)/N)F |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=NO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)

